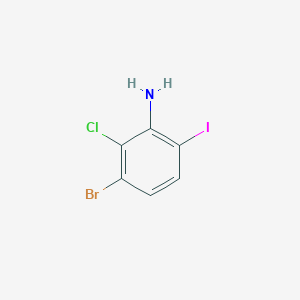

3-Bromo-2-chloro-6-iodoaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

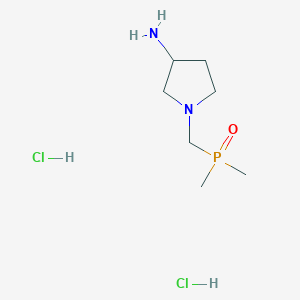

3-Bromo-2-chloro-6-iodoaniline is a chemical compound with the molecular formula C6H4BrClIN . It has an average mass of 332.364 Da and a monoisotopic mass of 330.826019 Da .

Synthesis Analysis

The synthesis of 3-Bromo-2-chloro-6-iodoaniline can be achieved through a multi-step process . The process involves electrophilic aromatic substitution, nitration, conversion from the nitro group to an amine, and bromination . The sequence of microscale mixing of 1-bromo-3-chloro-5-iodobenzene along with reductive deamination of 4-bromo-2-chloro-6-iodoaniline is also described .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-chloro-6-iodoaniline consists of a benzene ring substituted with bromine, chlorine, and iodine atoms, and an amine group . The exact positions of these substituents can be determined by the name of the compound: the bromine is at the 3rd position, the chlorine is at the 2nd position, and the iodine is at the 6th position.Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-2-chloro-6-iodoaniline are primarily electrophilic aromatic substitutions . The amino group is protected to force bromination to the desired para position and then chlorination to the ortho position, while producing only monobromination and monochlorination products .Physical And Chemical Properties Analysis

3-Bromo-2-chloro-6-iodoaniline is a powder at room temperature . It has a molecular weight of 332.37 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Reductive Deamination

In a study by Pelter et al. (2004), 4-bromo-2-chloro-6-iodoaniline was used in a reductive deamination process. This reaction, involving isoamyl nitrite in N,N-dimethylformamide, is suitable for undergraduate laboratory use. It offers advantages like high yields (over 75%) and simplified procedures compared to other methods, highlighting its potential in educational settings and chemical synthesis processes (Pelter, W. Pelter, Colovic, & Strug, 2004).

Structural Studies in Crystallography

Dey and Desiraju (2004) researched the structural properties of various phenoxyaniline derivatives, including 4-(4′-Iodo)phenoxyaniline, which is structurally similar to 3-Bromo-2-chloro-6-iodoaniline. Their work provides insights into conditional isomorphism and the distinct structural behaviors of these compounds, contributing to our understanding of molecular structures in crystallography (Dey & Desiraju, 2004).

Electrochemical Oxidation Studies

Kádár et al. (2001) explored the electrochemical oxidation of various halogenated anilines, including 4-iodoaniline, which shares structural similarities with 3-Bromo-2-chloro-6-iodoaniline. Their findings on the oxidation mechanisms and products are crucial for understanding the electrochemical behaviors of such compounds, which can be applied in various chemical synthesis and analytical processes (Kádár, Nagy, Karancsi, & Farsang, 2001).

Halogen-rich Intermediate for Synthesis

Research by Wu et al. (2022) on the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, although not directly related to 3-Bromo-2-chloro-6-iodoaniline, demonstrates the utility of halogen-rich compounds in creating building blocks for medicinal chemistry. This study highlights the potential applications of halogenated anilines in pharmaceutical research (Wu, Porter, Frennesson, & Saulnier, 2022).

Wirkmechanismus

Target of Action

Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

Anilines typically act through nucleophilic substitution reactions . The bromo-, chloro-, and iodo- substituents on the aniline ring can potentially enhance its reactivity, making it a good candidate for nucleophilic substitution reactions .

Biochemical Pathways

Anilines are often involved in various biochemical pathways due to their ability to form complex structures through substitution reactions .

Pharmacokinetics

The compound is predicted to have high gi absorption and is likely bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.08 to 3.21 , which could influence its distribution and bioavailability.

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2-chloro-6-iodoaniline is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

The future directions for the study and use of 3-Bromo-2-chloro-6-iodoaniline could involve further exploration of its synthesis process, particularly in improving the yield of each step . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-6-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEJZLKHHOWLBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)Cl)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-6-iodoaniline | |

CAS RN |

1695342-13-2 |

Source

|

| Record name | 3-bromo-2-chloro-6-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)

![4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2453014.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)

![methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B2453018.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/no-structure.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2453025.png)

![5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2453027.png)